molecular formula C19H24N2O3S2 B6482921 N-[(4-methylphenyl)methyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide CAS No. 941911-56-4

N-[(4-methylphenyl)methyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide

Cat. No.: B6482921
CAS No.: 941911-56-4
M. Wt: 392.5 g/mol
InChI Key: UWRVYDLJJSERBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

  • Acetamide core: Serves as a central scaffold for functionalization.
  • Piperidin-2-yl group: A six-membered nitrogen-containing ring, sulfonated at the 1-position with a thiophene-2-sulfonyl substituent.
  • 4-Methylbenzyl group: Attached via the acetamide nitrogen, providing steric bulk and lipophilicity.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-15-7-9-16(10-8-15)14-20-18(22)13-17-5-2-3-11-21(17)26(23,24)19-6-4-12-25-19/h4,6-10,12,17H,2-3,5,11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRVYDLJJSERBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS/Reference) Core Structure Key Substituents Pharmacological Notes
Target Compound Acetamide - 4-Methylbenzyl (N-linked)
- Thiophene-2-sulfonyl (piperidine-1-linked)
Structural data inferred; potential protease or receptor modulation via sulfonyl-piperidine motif .
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (315671-26-2) Acetamide - 4-Methoxyphenyl (C-linked)
- Tosyl (4-methylpiperidin-1-sulfonyl)
Increased hydrophilicity from methoxy group; sulfonyl-piperidine may enhance metabolic stability compared to thiophene analogs.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (701926-99-0) Acetamide - 4-Fluorophenyl (N-linked)
- Tosyl-piperazine
Piperazine ring introduces conformational flexibility; fluorine improves membrane permeability.
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) Sulfonamide - 2-Phenylethyl-piperidinylidene
- 4-Chlorobenzenesulfonyl
Piperidinylidene backbone differs from saturated piperidine; reported opioid receptor interactions in structural analogs .
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-pyrimidin-2-ylsulfanyl)acetamide (899541-07-2) Acetamide - 4-Methylpiperazine (N-linked)
- Thiophene-sulfanyl-pyrimidine
Sulfanyl group (vs. sulfonyl) reduces electron-withdrawing effects; thiophene-pyrimidine may enable π-π stacking.

Structural and Functional Insights

Sulfonyl vs. Sulfanyl Groups
  • In contrast, sulfanyl groups (e.g., in ) offer weaker electronegativity but better redox stability .
Piperidine vs. Piperazine Rings
  • Piperidine (saturated 6-membered ring) in the target compound confers rigidity, while piperazine analogs (e.g., ) introduce two nitrogen atoms, enabling hydrogen bonding and solubility adjustments .
Aromatic Substituents
  • The 4-methylbenzyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration. Fluorophenyl () and methoxyphenyl () substituents modulate polarity and pharmacokinetic profiles .

Research Findings and Implications

  • Thermodynamic Stability : Sulfonyl-piperidine motifs (e.g., ) exhibit robust stability in metabolic assays, a trait likely shared by the target compound .
  • Druglikeness : The 4-methylbenzyl group aligns with Lipinski’s rule parameters (molecular weight <500, LogP ~3), suggesting favorable oral bioavailability .

Preparation Methods

Retrosynthetic Analysis and Intermediate Preparation

The target molecule can be deconstructed into three primary components:

  • Piperidin-2-yl acetamide backbone

  • Thiophene-2-sulfonyl moiety

  • 4-Methylbenzyl group

The synthesis typically begins with the preparation of 1-(thiophene-2-sulfonyl)piperidin-2-yl acetic acid , followed by amide coupling with 4-methylbenzylamine.

Synthesis of 1-(Thiophene-2-sulfonyl)piperidin-2-yl Acetic Acid

Piperidin-2-yl acetic acid is sulfonated using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine (TEA). This reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride. Optimal conditions involve dichloromethane (DCM) as the solvent at 0–5°C to minimize side reactions.

Reaction Conditions:

ParameterValue
SolventDichloromethane (DCM)
Temperature0–5°C
BaseTriethylamine (2.5 equiv)
Reaction Time4–6 hours
Yield78–85%

The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and confirmed by 1H^1H NMR (δ\delta 3.21–3.45 ppm, piperidine protons) and IR (ν\nu 1160 cm1^{-1}, S=O stretch).

Amide Coupling with 4-Methylbenzylamine

The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate coupling with 4-methylbenzylamine. This step is critical for achieving high enantiomeric purity, as racemization may occur at the α-carbon of the acetic acid moiety.

Optimized Protocol:

  • Reagents: EDCl (1.2 equiv), HOBt (1.1 equiv), 4-methylbenzylamine (1.5 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: Room temperature (25°C)

  • Reaction Time: 12 hours

  • Yield: 70–75%

Post-reaction, the crude product is washed with 5% citric acid to remove excess amine and purified via recrystallization (ethanol/water 4:1).

Alternative One-Pot Strategies

Recent advances in green chemistry have enabled the integration of sulfonation and amidation steps into a single vessel, reducing purification overhead. A modified El-Saghier reaction framework, originally developed for imidazolidin-4-ones, has been adapted for this compound.

Sequential Sulfonation-Amidation

In this approach, piperidin-2-yl acetic acid is treated with thiophene-2-sulfonyl chloride and 4-methylbenzylamine under neat conditions at 70°C for 2 hours. The absence of solvent enhances reaction efficiency by increasing reactant concentration, while TEA catalyzes both sulfonation and amide bond formation.

Performance Metrics:

ConditionYield (%)Purity (HPLC)
Neat, 70°C, 2 h8898.5
DCM, 25°C, 12 h7597.2
DMF, 50°C, 6 h8297.8

This method eliminates the need for intermediate isolation, achieving an 88% yield with >98% purity, as verified by HPLC (C18 column, acetonitrile/water 60:40).

Catalytic and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction kinetics and product quality.

Role of Lewis Acids

Adding lithium bromide (LiBr) as a Lewis acid accelerates the sulfonation step by polarizing the sulfonyl chloride group, enhancing electrophilicity. Trials with 10 mol% LiBr increased yields from 78% to 92% in DCM at 0°C.

Solvent Screening

Comparative studies in acetonitrile , 1,4-dioxane , and ethanol revealed that polar aprotic solvents favor sulfonation, while protic solvents promote amide coupling. Ethanol, however, led to partial hydrolysis of the sulfonyl group, reducing yields to 65%.

Analytical Characterization

Final product validation employs a combination of spectroscopic and chromatographic techniques:

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3): δ\delta 7.25–7.15 (m, 4H, Ar-H), 4.35 (d, 2H, CH2_2-Ph), 3.82–3.65 (m, 2H, piperidine-H), 2.95 (s, 3H, CH3_3-Ph), 2.45–2.20 (m, 4H, piperidine-H).

  • IR (KBr): ν\nu 1650 cm1^{-1} (amide C=O), 1340 cm1^{-1} (S=O asymmetric), 1160 cm1^{-1} (S=O symmetric).

Chromatographic Purity

HPLC analysis under isocratic conditions (acetonitrile/water 55:45) showed a single peak at 12.3 minutes, confirming >99% purity .

Q & A

What are the optimal synthetic routes for N-[(4-methylphenyl)methyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves multi-step routes starting with functionalization of the piperidine ring. Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Acetamide Coupling : Introducing the 4-methylbenzyl group via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt .
  • Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in sulfonylation steps .
    • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride activation .
    • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity and purity of this compound?

Methodological Answer:

  • 1H/13C NMR :
    • The piperidine ring protons appear as multiplet signals (δ 1.5–3.0 ppm), while the thiophene sulfonyl group shows deshielded aromatic protons (δ 7.0–8.0 ppm) .
    • Acetamide carbonyl resonance is typically observed at ~δ 170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the sulfonyl-piperidine backbone .

What in vitro assays are suitable for evaluating the compound's bioactivity, and how should controls be designed to ensure assay validity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorogenic substrates (e.g., for proteases or kinases) to quantify IC50 values. Include positive controls (e.g., known inhibitors) and solvent-only blanks .
  • Receptor Binding Studies :
    • Radioligand displacement assays (e.g., using 3H-labeled antagonists) to determine Ki values. Non-specific binding is assessed with excess unlabeled ligand .
  • Cell-Based Assays :
    • Cytotoxicity via MTT assay, with normalization to untreated cells. Include reference compounds (e.g., doxorubicin) to validate assay sensitivity .

How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using inter-laboratory replicates .
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation or isomerization .
  • Target Selectivity Profiling : Use panels of related enzymes/receptors to identify off-target effects that may explain divergent results .
  • Computational Modeling : Compare binding poses across homologs to assess if slight structural differences alter activity .

What computational methods are effective in predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Glide predict binding modes to targets (e.g., kinases, GPCRs). Validate with co-crystallized ligands .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories. Analyze hydrogen bonding and hydrophobic interactions .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and sulfonyl group electronegativity .

What strategies mitigate off-target effects in pharmacological studies of this compound?

Methodological Answer:

  • Selectivity Screening : Test against panels of related targets (e.g., kinase family members) to identify cross-reactivity .
  • Proteome-Wide Profiling : Use affinity pulldown coupled with mass spectrometry to map unintended binding partners .
  • Structural Modifications : Introduce steric hindrance (e.g., methyl groups) or polar substituents to enhance target specificity .

How does the compound's stability under various conditions affect experimental outcomes, and what analytical methods assess degradation?

Methodological Answer:

  • Solution Stability :
    • Monitor pH-dependent hydrolysis (e.g., in PBS at 37°C) via HPLC. Acidic/basic conditions may cleave the sulfonamide or acetamide bonds .
  • Thermal Stability :
    • Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store lyophilized samples at -20°C to prevent thermal degradation .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive intermediates .

What are the challenges in crystallizing this compound for X-ray diffraction, and how can they be addressed?

Methodological Answer:

  • Low Crystallinity :
    • Use mixed solvents (e.g., ethanol/water) for slow evaporation. Seeding with microcrystals improves lattice formation .
  • Polymorphism : Screen multiple solvent systems (e.g., DMSO, acetone) to isolate stable polymorphs .
  • Data Collection : Synchrotron radiation enhances resolution for weakly diffracting crystals. Hydrogen-bonding networks (e.g., C–H⋯O interactions) stabilize the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.